molecular formula C7H13BN2O2 B13458131 1-Tert-butyl-1H-pyrazole-5-boronic acid

1-Tert-butyl-1H-pyrazole-5-boronic acid

Cat. No.: B13458131
M. Wt: 168.00 g/mol
InChI Key: BEHICXDUSBYTDL-UHFFFAOYSA-N
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Description

(1-tert-butyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a tert-butyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-butyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly functional group tolerant.

Industrial Production Methods: Industrial production of boronic acids, including (1-tert-butyl-1H-pyrazol-5-yl)boronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-tert-butyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acid derivatives and coupled products, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Uniqueness: (1-tert-butyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of the tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where steric hindrance and electronic effects are crucial .

Properties

Molecular Formula

C7H13BN2O2

Molecular Weight

168.00 g/mol

IUPAC Name

(2-tert-butylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C7H13BN2O2/c1-7(2,3)10-6(8(11)12)4-5-9-10/h4-5,11-12H,1-3H3

InChI Key

BEHICXDUSBYTDL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=NN1C(C)(C)C)(O)O

Origin of Product

United States

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